molecular formula C4H4F6O B3042394 2,2,3,3,4,4-Hexafluorobutan-1-ol CAS No. 60838-59-7

2,2,3,3,4,4-Hexafluorobutan-1-ol

Cat. No. B3042394
CAS RN: 60838-59-7
M. Wt: 182.06 g/mol
InChI Key: FCEUVAQYYKMPRC-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexafluorobutan-1-ol is a chemical compound with the molecular formula C4H4F6O . It is also known by other names such as 1-Butanol, 2,2,3,3,4,4-hexafluoro-, 2,2,3,3,4,4-Hexafluor-1-butanol, and 1,1,2,2,3,3-Hexafluoro-4-hydroxybutane .


Synthesis Analysis

The synthesis of 2,2,3,3,4,4-Hexafluorobutan-1-ol can be achieved from Methanol and Hexafluoropropylene .


Molecular Structure Analysis

The molecular structure of 2,2,3,3,4,4-Hexafluorobutan-1-ol consists of 4 carbon atoms, 4 hydrogen atoms, 6 fluorine atoms, and 1 oxygen atom . The average mass is 182.064 Da and the monoisotopic mass is 182.016632 Da .


Chemical Reactions Analysis

2,2,3,3,4,4-Hexafluorobutan-1-ol can react with 2,3-difluoro-propionyl chloride to produce 2,3-Difluorpropansaeure-2,2,3,4,4,4-hexafluorbutylester .


Physical And Chemical Properties Analysis

2,2,3,3,4,4-Hexafluorobutan-1-ol has a melting point of 68°C, a boiling point of 114°C/740 mmHg, and a density of 1.557 g/mL at 25°C . It has a clear liquid form and is colorless to light yellow .

Scientific Research Applications

Electrospray Liquid Chromatography (ESI-LC) Solvent

2,2,3,3,4,4,4-Heptafluoro-1-butanol: serves as a halogenated solvent in electrospray liquid chromatography (ESI-LC) . ESI-LC is a powerful analytical technique used to separate and identify complex mixtures of compounds. The unique properties of this solvent enhance ionization efficiency during mass spectrometry, making it valuable for analyzing biological molecules, pharmaceuticals, and environmental samples .

Fluorinated Cationic Guar Gum (FCGG) Synthesis

Researchers employ 2,2,3,4,4,4-Hexafluoro-1-butanol in the preparation of fluorinated cationic guar gum (FCGG) . Guar gum is a natural polymer widely used in food, pharmaceuticals, and cosmetics. By introducing fluorine atoms, FCGG gains improved stability, solubility, and rheological properties. These modified guar gums find applications in drug delivery systems, emulsions, and controlled release formulations .

Dynamic Nuclear Polarization (DNP) Studies

In the realm of nuclear magnetic resonance (NMR), 2,2,3,4,4,4-Hexafluoro-1-butanol acts as a solvent for evaluating dynamic nuclear polarization (DNP) parameters. DNP enhances NMR sensitivity by transferring polarization from unpaired electrons to nearby nuclei. Researchers investigate free radicals (such as Galvinoxyl) and complex systems (like α,γ-bisdiphenylene-β-phenyl allyl complex with benzene) using this solvent .

Fluorinated Amphiphilic Block Copolymer Synthesis

The compound plays a crucial role in synthesizing poly(2-hydroxyethyl vinyl ether)-block-poly(2-(2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) , abbreviated as poly(HOVE-b-HFBOVE) . This amphiphilic block copolymer combines hydrophilic and fluorinated segments. Applications include drug delivery carriers, surface coatings, and self-assembling micelles for targeted therapies .

Industrial Testing Applications

In industrial laboratories, this compound finds applications in testing and quality control. Its unique properties, such as high volatility and chemical stability, make it suitable for specific analytical techniques. Researchers use it in gas chromatography, surface analysis, and material characterization .

Safety and Hazards

2,2,3,3,4,4-Hexafluorobutan-1-ol is considered hazardous. It is harmful by inhalation and if swallowed. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .

properties

IUPAC Name

2,2,3,3,4,4-hexafluorobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O/c5-2(6)4(9,10)3(7,8)1-11/h2,11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEUVAQYYKMPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4-Hexafluorobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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